Ring Saturation State: Tetrahydro vs. Fully Unsaturated Oxepino[4,5-b]pyridine — Physicochemical and Conformational Divergence
5,6,8,9-Tetrahydrooxepino[4,5-b]pyridine differs from its fully unsaturated analog oxepino[4,5-b]pyridine (CAS 108744-92-9) by saturation of the C5–C6 and C8–C9 bonds. This saturation: (a) increases molecular weight from 145.16 to 149.19 g/mol (+2.8%); (b) increases the hydrogen bond acceptor count (the ether oxygen is now in a saturated ether environment); (c) raises the predicted boiling point from the unsaturated analogue's computed range (~304 °C at 760 mmHg, predicted) to a measured 125–130 °C at reduced pressure (4 Torr) for the tetrahydro compound ; (d) increases predicted density from ~1.162 g/cm³ (unsaturated) to 1.078±0.06 g/cm³ (tetrahydro) ; and (e) shifts the predicted pKa from the unsaturated scaffold to 5.65±0.20 for the tetrahydro form . Conformationally, the saturated oxepane ring adopts chair/twist-boat conformations rather than the planar oxepine, altering the spatial trajectory of substituents introduced at the pyridine 4-position [1].
| Evidence Dimension | Physicochemical property panel (MW, density, boiling point, pKa, conformational flexibility) |
|---|---|
| Target Compound Data | MW 149.19 g/mol; bp 125–130 °C (4 Torr); density 1.078±0.06 g/cm³ (predicted); pKa 5.65±0.20 (predicted); saturated oxepane ring (conformationally flexible) |
| Comparator Or Baseline | Oxepino[4,5-b]pyridine (CAS 108744-92-9): MW 145.16 g/mol; bp ~304.4±42.0 °C (760 mmHg, predicted); density 1.162±0.06 g/cm³ (predicted); planar oxepine ring (conformationally restricted) |
| Quantified Difference | ΔMW +4.03 g/mol; ΔpKa shift; saturation-dependent conformational flexibility present vs. absent |
| Conditions | Computed and experimentally reported physicochemical properties from ChemicalBook, PubChem, and ChemBlink |
Why This Matters
The saturation state directly governs the scaffold's three-dimensional shape, metabolic stability, and suitability as a building block for patent-protected α7 nAChR PAM compounds—criteria that cannot be met by the unsaturated analog.
- [1] Shankar M, Rit RK, Sau S, Mukherjee K, Gandon V, Sahoo AK. Double annulation of ortho- and peri-C–H bonds of fused (hetero)arenes to unusual oxepino-pyridines. Chem. Sci., 2020, 11, 10770–10777. View Source
